(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
The compound (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a 4-hydroxyphenyl group and a 1,3,5-trimethylpyrazole substituent. The hydroxyl group on the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions, while the trimethylpyrazole moiety contributes steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to the pyrazole ring’s prevalence in pharmacologically active molecules and the hydroxyl group’s role in antioxidant or anti-inflammatory mechanisms .
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-14(11(2)17(3)16-10)8-9-15(19)12-4-6-13(18)7-5-12/h4-9,18H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLVBGAJLITFE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a conjugated system that includes a phenolic group and a pyrazole moiety. This structural arrangement is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 246.32 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer activity. Studies focusing on the compound indicate its potential to inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
In a study conducted by Zhang et al. (2021), the compound was tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results demonstrated that the compound exhibited IC values ranging from 10 to 30 µM across these cell lines, indicating moderate to strong antiproliferative effects. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on:
- Cyclooxygenase (COX) enzymes : Known for their role in inflammation and cancer progression.
Inhibition Study Results
A recent study published in Molecules (2023) reported that the compound inhibited COX-1 and COX-2 with IC values of 15 µM and 22 µM respectively. This inhibition could contribute to its anti-inflammatory properties and further enhance its anticancer efficacy.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. A study assessed its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
Antimicrobial Activity Results
The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These results suggest that the compound possesses moderate antibacterial activity, which may be beneficial in treating infections alongside its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- (4E)-2-Acetyl-4-Benzylidene-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One (): Features a nitro (NO₂) group on the benzylidene substituent, which is strongly electron-withdrawing. This reduces electron density in the conjugated system, likely lowering reactivity compared to the hydroxylated target compound. The nitro group also increases molecular polarity, as reflected in its higher melting point (170°C) .
Pyrazole Substitution Patterns
- Target Compound : The 1,3,5-trimethylpyrazole group provides steric hindrance and lipophilicity, which may influence binding to hydrophobic pockets in biological targets.
- (2E)-3-(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)-1-(2,5-Dimethyl-3-Furanyl)Prop-2-En-1-One (): Substituted with a phenyl group at the pyrazole N1 position and a dimethylfuran ring.
Spectral and Analytical Data
Notes:
- The target compound’s molecular weight (268.31) is intermediate between simpler pyrazolones (e.g., 273.24 in ) and more complex derivatives (e.g., 334.37 in ).
- IR spectra consistently show C=O stretches near 1700 cm⁻¹, confirming the enone structure .
Crystallographic and Computational Tools
- The SHELX suite () and WinGX/ORTEP () are widely used for crystal structure determination. The target compound’s structure would likely exhibit planarity in the enone system, with packing influenced by hydrogen bonds from the hydroxyl group, similar to related structures in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
